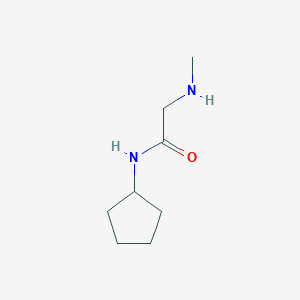

N-Cyclopentyl-2-(methylamino)acetamide

Description

Significance of the Acetamide (B32628) Moiety in Modern Organic and Medicinal Chemistry Research

The acetamide moiety, -NHC(O)CH₃, is a cornerstone in the architecture of numerous organic molecules and plays a pivotal role in medicinal chemistry. archivepp.com Its importance stems from its ability to form stable amide bonds, which are fundamental linkages in peptides and proteins. The hydrogen bonding capabilities of the N-H and C=O groups within the acetamide fragment are crucial for molecular recognition and binding to biological targets. archivepp.comacs.org

In drug design and development, the acetamide group is often incorporated into molecular scaffolds to modulate properties such as solubility, stability, and bioavailability. archivepp.com Researchers have successfully utilized acetamide derivatives to create prodrugs, thereby improving the pharmacokinetic profiles of therapeutic agents. archivepp.com Furthermore, the acetamide scaffold is a key component in a wide array of pharmacologically active compounds, including anti-inflammatory agents like aceclofenac (B1665411) derivatives and various heterocyclic compounds with therapeutic potential. archivepp.com

Overview of N-Substituted Acetamides as Fundamental Structural Motifs in Chemical Biology

N-substituted acetamides, where one of the hydrogen atoms on the amide nitrogen is replaced by an alkyl, aryl, or other functional group, represent a vast and diverse class of compounds. This substitution provides a strategic point for modifying a molecule's steric and electronic properties, which is a key tactic in the field of chemical biology. The nature of the N-substituent can profoundly influence a compound's interaction with biological systems.

The exploration of N-substituted acetamides has led to the discovery of ligands for various biological targets. For instance, N-acetamide substituted pyrazolopyrimidines have been investigated as pharmacological ligands for the translocator protein (TSPO), which is a target for molecular imaging and therapy in conditions like cancer. wustl.edunih.gov The ability to introduce diverse chemical moieties through N-substitution, without losing affinity for the target, highlights the versatility of this structural motif. wustl.edunih.gov

Scope of Academic Research on N-Cyclopentyl-2-(methylamino)acetamide and Related Structural Scaffolds

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of N-substituted acetamides is the subject of considerable scientific inquiry. Research on related structural scaffolds provides insight into the potential applications and areas of interest for this compound.

Academic investigations into N-substituted acetamide derivatives have revealed their potential as:

P2Y14R Antagonists: A recent study designed and synthesized a series of N-substituted-acetamide derivatives as novel and potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. acs.orgresearchgate.net

Analgesic Agents: Researchers have synthesized novel N-(substituted phenyl)-N-(substituted) acetamide derivatives and evaluated their potential as analgesic agents. rjptonline.org

Enzyme Inhibitors: The acetamide functional group is a key feature in the design of various enzyme inhibitors, including those targeting cyclooxygenase-II (COX-II). archivepp.com

Building Blocks in Synthesis: The synthesis of compounds with similar structural elements, such as 2-amino-N-(2-cyclopentylethyl)acetamide, has been documented in the context of creating intermediates for more complex molecules with potential biological activities. evitachem.com

The synthesis of related compounds, like N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, further illustrates the academic interest in molecules containing the N-cyclopentyl acetamide fragment. tudublin.ie The study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies.

Physicochemical Properties of this compound

Below is a table summarizing the key physicochemical properties of this compound, based on computed data from publicly available chemical databases. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1016730-87-2 |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 156.126263 g/mol |

| Monoisotopic Mass | 156.126263 g/mol |

| Topological Polar Surface Area | 41.1 Ų |

| Heavy Atom Count | 11 |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-9-6-8(11)10-7-4-2-3-5-7/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYXCLMCOLCHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640762 | |

| Record name | N-Cyclopentyl-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016730-87-2 | |

| Record name | N-Cyclopentyl-N~2~-methylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Cyclopentyl 2 Methylamino Acetamide

Established Synthetic Routes for N-Cyclopentyl-2-(methylamino)acetamide

The synthesis of this compound can be approached through several established chemical transformations, primarily involving the formation of an amide bond.

Retrosynthetic Analysis and Fragment Dissection Strategies

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and synthetically feasible starting materials. The most apparent disconnection is at the amide bond (C-N), which suggests two main synthetic strategies.

Disconnection 1 (Amide Bond): This approach breaks the molecule into cyclopentylamine (B150401) and a suitable N-methylglycine derivative. The N-methylglycine derivative would need to be activated, for example, as an acyl chloride or in the presence of a peptide coupling reagent, to facilitate the reaction with the relatively nucleophilic cyclopentylamine.

Disconnection 2 (C-N bond of the methylamino group): An alternative disconnection breaks the bond between the nitrogen of the methylamino group and the adjacent methylene (B1212753) carbon. This strategy suggests a two-step process starting with the synthesis of N-cyclopentyl-2-chloroacetamide, followed by a nucleophilic substitution reaction with methylamine (B109427). researchgate.net

These two strategies represent the most common and practical approaches for the laboratory-scale synthesis of this and similar acetamide (B32628) derivatives.

Key Reaction Mechanisms Employed in Compound Assembly (e.g., Amidation, Amination, Ring Formation)

The assembly of this compound relies on fundamental reaction mechanisms in organic chemistry, primarily amidation and amination.

Amidation: The formation of the amide bond is central to the synthesis of this compound. This can be achieved through several methods:

Acyl Chloride Method: N-methylglycine can be converted to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting N-methylglycinyl chloride is a highly reactive electrophile that readily reacts with cyclopentylamine. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically added to neutralize the HCl generated during the reaction.

Peptide Coupling Reagents: A milder and often more efficient method involves the use of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid of N-methylglycine, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by cyclopentylamine to form the desired amide bond, with the coupling reagent being converted to a urea (B33335) byproduct.

Amination: The second primary synthetic route involves a nucleophilic substitution reaction, a type of amination.

Nucleophilic Substitution: This pathway begins with the synthesis of N-cyclopentyl-2-chloroacetamide. researchgate.net This intermediate can be prepared by reacting cyclopentylamine with chloroacetyl chloride. The subsequent reaction with methylamine proceeds via an SN2 mechanism, where the methylamine acts as the nucleophile, displacing the chloride from the α-carbon of the acetamide. This reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be minimized by controlling the stoichiometry of the reactants. masterorganicchemistry.com

Reductive Amination: While not the most direct route for the parent compound, reductive amination is a powerful tool for synthesizing derivatives. masterorganicchemistry.comharvard.eduyoutube.comyoutube.comlibretexts.org For instance, a derivative could be synthesized by reacting a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced. harvard.edulibretexts.org For example, reacting a cyclopentyl-substituted aldehyde with methylamine would form an imine that, upon reduction with a reagent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield a secondary amine. masterorganicchemistry.comyoutube.com This secondary amine could then be acylated to form the final acetamide derivative.

Optimization of Synthetic Pathways and Process Chemistry

The optimization of synthetic routes for compounds like this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for larger-scale production.

Key parameters for optimization include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For amidation reactions, aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are often used. For nucleophilic substitution, polar aprotic solvents can be beneficial.

Temperature Control: Reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Optimization often involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe.

Reagent Stoichiometry: The ratio of reactants can be adjusted to maximize the conversion of the limiting reagent and minimize side reactions. For example, in the amination of N-cyclopentyl-2-chloroacetamide, using a slight excess of methylamine can help drive the reaction to completion.

Catalyst and Reagent Choice: The selection of coupling reagents, bases, and other additives can have a profound effect on the reaction outcome. For instance, the addition of a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate acylation reactions.

Purification Methods: The final purity of the compound is determined by the purification strategy. Common methods include recrystallization, column chromatography, and distillation. The choice of method depends on the physical properties of the product and the nature of the impurities. A patent for a related compound, tiletamine, highlights how a single solvent strategy can be employed across multiple synthetic steps to improve commercial viability by avoiding the need to isolate intermediates. google.comgoogle.com

Synthesis of this compound Derivatives and Analogues

The this compound scaffold provides a versatile platform for the synthesis of a wide range of derivatives and analogues. Such modifications are often pursued in drug discovery to explore structure-activity relationships. nih.gov

Strategies for Structural Modification and Diversification of the Scaffold

Structural modifications can be introduced at several positions on the this compound molecule, allowing for the systematic exploration of chemical space. mdpi.com

Modification of the Cyclopentyl Ring: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to probe the effect of ring size and steric bulk on biological activity. For example, cyclobutyl or cyclohexyl groups could be introduced by starting with the corresponding amines. harvard.edu Additionally, substituents can be introduced onto the cyclopentyl ring itself, although this would likely require the synthesis of a substituted cyclopentylamine starting material.

Modification of the N-Methyl Group: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups. This can be achieved by using a different primary amine in the nucleophilic substitution reaction with N-cyclopentyl-2-chloroacetamide or by employing alternative N-alkylation strategies on a primary amine precursor. researchgate.netbeilstein-journals.org

Modification of the Acetamide Backbone: The acetamide backbone can be altered, for instance, by introducing substituents on the α-carbon. This would necessitate starting with a modified α-haloacetyl halide or a corresponding substituted glycine (B1666218) derivative.

A general approach for creating a library of derivatives would involve a combinatorial synthesis strategy, where a common intermediate is reacted with a diverse set of building blocks. For example, N-cyclopentyl-2-chloroacetamide could be reacted with a library of primary and secondary amines to generate a variety of N-substituted derivatives.

Exploration of Substituent Effects on Synthetic Yield and Purity

The nature of the substituents on the starting materials can have a significant impact on the yield and purity of the final products.

Steric Hindrance: Increasing the steric bulk of the reactants can slow down the reaction rate. For example, replacing cyclopentylamine with a bulkier amine like tert-butylamine (B42293) might necessitate more forcing reaction conditions for the amidation to proceed efficiently. Similarly, bulky substituents on the α-carbon of the acetamide can hinder the approach of the nucleophilic amine in the amination pathway. nih.gov

Electronic Effects: The electronic properties of the substituents can also play a crucial role. Electron-withdrawing groups on an aryl amine, for instance, can decrease its nucleophilicity, making amidation reactions more difficult. Conversely, electron-donating groups would be expected to enhance nucleophilicity. In the context of N-alkylacetamides, the nature of the alkyl substituent can influence the charge distribution within the molecule, which can affect its reactivity and spectroscopic properties. researchgate.net

A systematic study of these substituent effects would involve synthesizing a series of analogues with varying steric and electronic properties and quantifying the impact on reaction outcomes. This data would be invaluable for designing more efficient synthetic routes to novel derivatives of this compound.

Derivatization for Enhanced Research Utility

The functional handles of this compound—the secondary amine and the amide group—are prime sites for derivatization to create analogues with tailored properties for research applications. Modification of the secondary amine is a common strategy. For instance, acylation, alkylation, or arylation of the methylamino group can be readily achieved to produce a library of tertiary amine derivatives. These modifications can be used to probe structure-activity relationships in biological systems or to attach reporter groups like fluorophores or biotin (B1667282) for use in chemical biology assays.

Another point of derivatization is the amide bond itself. While amides are generally stable, modifications can be introduced, for example, by N-alkylation on the amide nitrogen, although this is often more challenging than amine alkylation. The cyclopentyl group could also be functionalized, for instance through C-H activation, to introduce new substituents on the ring, thereby altering the steric and electronic profile of the molecule. Such derivatization strategies are fundamental in medicinal chemistry and material science for developing new chemical entities with specific functions. archivepp.com

Chemical Reactivity and Transformation Mechanisms of this compound

The reactivity of this compound is dictated by the chemical nature of its constituent functional groups: the nucleophilic secondary amine, the electrophilic amide carbonyl, and the relatively inert cyclopentyl ring.

Investigation of Oxidation Reactions

The secondary amine in this compound is susceptible to oxidation. Treatment with common oxidizing agents can lead to various products depending on the reaction conditions. For example, mild oxidation could potentially yield the corresponding nitroxide radical or hydroxylamine. More vigorous oxidation could lead to the formation of imines or even cleavage of the C-N bond. The presence of the adjacent amide group may influence the regioselectivity and outcome of these oxidation reactions. While specific studies on the oxidation of this compound are not detailed in the literature, the general principles of amine oxidation are well-established in organic chemistry.

Studies on Nucleophilic and Electrophilic Reactivity of Functional Groups

The chemical character of this compound is distinctly amphiphilic, possessing both nucleophilic and electrophilic centers.

Nucleophilic Reactivity : The primary nucleophilic site is the lone pair of electrons on the nitrogen atom of the secondary methylamino group. This amine can readily participate in nucleophilic substitution or addition reactions. For instance, it can react with alkyl halides in an SN2 fashion or with carbonyl compounds to form enamines or undergo reductive amination. The reactivity of this amine makes it a key site for synthetic elaboration. In contrast, the amide nitrogen is generally considered non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.

Electrophilic Reactivity : The electrophilic character is centered on the carbonyl carbon of the amide group. This carbon is susceptible to attack by strong nucleophiles, which can lead to addition-elimination reactions. For instance, hydrolysis of the amide bond, typically under acidic or basic conditions, would yield cyclopentylamine and 2-(methylamino)acetic acid (sarcosine). The reactivity of the electrophilic carbonyl is a cornerstone of the chemistry of amides and peptides. The reactivity of chloroacetamides with various nucleophiles highlights the electrophilic nature of the acetamide backbone, where the chlorine atom is readily displaced. researchgate.net

Ring-Opening and Other Mechanistic Transformations

The cyclopentyl group in this compound is a saturated carbocycle with minimal ring strain. Consequently, it is chemically robust and not prone to ring-opening reactions under typical synthetic conditions. This is in stark contrast to highly strained rings like cyclopropanes or heterocycles like oxetanes, which readily undergo ring-opening reactions when treated with nucleophiles or electrophiles. nih.govmagtech.com.cn For this compound, any mechanistic transformations would almost certainly involve the more reactive amine and amide functional groups rather than the stable cyclopentane (B165970) ring. magtech.com.cn

This compound as an Intermediate in Complex Organic Synthesis

The presence of versatile functional groups makes this compound a useful building block for the synthesis of more elaborate molecules. nih.govmatrixscientific.comchemicalbridge.co.uk

Utilization in the Construction of Advanced Chemical Entities

As an intermediate, this compound offers at least two points for synthetic diversification. The nucleophilic secondary amine can be used as a handle to connect the molecule to other scaffolds. For example, it can be acylated with complex carboxylic acids or coupled with electrophilic partners to build larger molecular frameworks. This approach is common in the construction of biologically active compounds and functional materials. archivepp.com

The amide portion, while less reactive, can also be a participant in molecular construction. For example, reduction of the amide with a strong reducing agent like lithium aluminum hydride would transform the amide into a diamine, specifically N1-methyl-N2-cyclopentylethane-1,2-diamine, thus creating a new building block with different connectivity and reactivity patterns. The availability of this compound and its hydrochloride salt form from commercial suppliers underscores its utility as a ready-to-use intermediate in multi-step organic synthesis. nih.govmatrixscientific.comchemicalbridge.co.ukvwr.com

Advanced Structural Characterization and Conformational Analysis of N Cyclopentyl 2 Methylamino Acetamide

Spectroscopic Analysis for Elucidating Molecular Architecture

Spectroscopic methods are essential for determining the molecular structure of N-Cyclopentyl-2-(methylamino)acetamide by identifying its functional groups and mapping the connectivity of its atoms.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR signals can be predicted based on its molecular structure. These predictions are crucial for the verification of the compound's identity in synthesis and for conformational studies in solution.

The structure contains several distinct proton and carbon environments: the N-methyl group, the methylene (B1212753) group between the nitrogen and the carbonyl, the cyclopentyl group, the amide N-H proton, and the amine N-H proton. In ¹H NMR, one would expect to see signals corresponding to each of these unique protons, with multiplicities determined by the number of adjacent protons. The ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Methyl | -N-CH₃ | ~2.4 | ~35-40 |

| Methylene | -N-CH₂-C=O | ~3.2 | ~50-55 |

| Methine | Cyclopentyl -CH-N | ~4.0 | ~50-55 |

| Methylene | Cyclopentyl -CH₂ (adjacent to CH-N) | ~1.5-1.9 | ~30-35 |

| Methylene | Cyclopentyl -CH₂ (beta to CH-N) | ~1.4-1.7 | ~22-26 |

| Carbonyl | -C=O | N/A | ~170-175 |

| Amide Proton | -NH- | ~7.5-8.5 (broad) | N/A |

| Amine Proton | -NH- | ~1.0-3.0 (broad) | N/A |

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are a secondary amide and a secondary amine. The IR spectrum would be dominated by characteristic absorption bands associated with these groups.

The most prominent features would include the N-H stretching vibrations from both the amide and amine groups, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band). The presence of the cyclopentyl and methyl groups would contribute to the C-H stretching and bending regions of the spectrum.

Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 | Moderate |

| N-H Stretch | Secondary Amine | 3350 - 3300 | Weak-Moderate |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 3000 - 2850 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |

| C-N Stretch | Amide & Amine | 1350 - 1200 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a public crystal structure determination for this compound has not been reported. However, a theoretical analysis based on the structures of related compounds allows for a robust prediction of its solid-state characteristics.

In the solid state, the molecule's conformation would be dictated by the need to optimize packing and intermolecular forces. The geometry of the two nitrogen atoms is distinct. The amide nitrogen atom is expected to adopt a trigonal planar geometry due to the resonance delocalization of its lone pair into the adjacent carbonyl group. This planarity restricts rotation around the C-N amide bond. In contrast, the secondary amine nitrogen atom would possess a trigonal pyramidal geometry, with its lone pair occupying an sp³-hybridized orbital.

The molecular structure of this compound is well-suited for forming significant intermolecular interactions, which would govern its crystal lattice structure. The primary interaction is expected to be hydrogen bonding.

The molecule possesses a hydrogen bond donor in the secondary amide (N-H) and two potential hydrogen bond acceptors: the highly polarized carbonyl oxygen (C=O) and the secondary amine nitrogen. The most stable and common hydrogen bonding motif for secondary amides involves the amide N-H group acting as a donor and the carbonyl oxygen of a neighboring molecule acting as an acceptor. This N-H···O=C interaction typically leads to the formation of one-dimensional chains or tapes within the crystal lattice.

Given the absence of aromatic rings, π–π stacking interactions are not possible. The crystal packing would therefore be dominated by a combination of hydrogen bonding and weaker van der Waals forces between the aliphatic portions of the molecules.

Computational and Theoretical Investigations of N Cyclopentyl 2 Methylamino Acetamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a molecule like N-Cyclopentyl-2-(methylamino)acetamide, a typical DFT study would utilize a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The result is a precise set of coordinates for the molecule's lowest-energy conformer. By systematically rotating the molecule's single bonds (dihedral angles) and recalculating the energy at each step, an energy landscape can be mapped. This landscape reveals the energies of different conformers and the energy barriers for converting between them, providing critical insights into the molecule's flexibility.

Illustrative DFT Geometry Data

This table shows example data that would be generated from a DFT geometry optimization, detailing key structural parameters.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O (Amide) | ~1.24 Å |

| C-N (Amide) | ~1.35 Å | |

| N-C (Cyclopentyl) | ~1.47 Å | |

| Bond Angle | O=C-N (Amide) | ~123° |

| C-N-C (Methylamino) | ~115° | |

| Dihedral Angle | H-N-C-C (Amide backbone) | ~180° (trans) |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations provide the energies of these orbitals.

Example FMO Energy Data

The following table illustrates the kind of data that FMO analysis would provide for this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Indicates electron-donating capability. |

| LUMO | 1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 9.7 | Suggests high kinetic stability. |

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution across a molecule's surface. Generated from DFT calculations, these maps use color-coding to indicate different regions of electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions. For this compound, an ESP map would likely show a strong negative potential around the amide oxygen atom and a positive potential near the amide and methylamino hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility, conformational changes, and interactions with the environment. nih.govresearchgate.net

The conformation of a molecule can be significantly influenced by its solvent environment. To study this, an MD simulation would be set up by placing the this compound molecule in a simulation box filled with explicit solvent molecules, such as a standard water model (e.g., TIP3P). The simulation, run over nanoseconds, would track the trajectory of every atom. researchgate.net This allows researchers to observe how the molecule folds and flexes in solution and to identify the most stable and frequently occurring conformations, which may differ from its gas-phase or crystalline state.

Molecular Docking and Ligand-Target Binding Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity.

This analysis identifies the most likely binding mode and reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. Such information is invaluable for understanding a molecule's potential biological activity. As no specific biological target for this compound is prominently cited in public research, a docking study would first require the identification of a hypothesized protein target.

Illustrative Molecular Docking Interaction Data

This table provides an example of how the results of a molecular docking simulation would be presented, assuming a hypothetical protein target.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Amide Oxygen (O) | TYR 122 | Hydrogen Bond | 2.8 |

| Amide Hydrogen (H) | ASP 85 | Hydrogen Bond | 3.1 |

| Cyclopentyl Ring | LEU 45, ILE 90 | Hydrophobic | N/A |

| Methylamino Nitrogen (N) | SER 125 | Hydrogen Bond | 3.0 |

Prediction of Ligand-Receptor Binding Modes and Affinity

Detailed experimental studies elucidating the specific ligand-receptor binding modes and affinities for this compound are not extensively documented in publicly available literature. However, computational modeling and molecular docking simulations serve as powerful predictive tools to hypothesize its interactions with potential biological targets. The binding pose and affinity of a ligand are fundamentally governed by its ability to fit sterically and interact favorably within a receptor's binding pocket.

The structure of this compound, featuring a flexible cyclopentyl ring, a central acetamide (B32628) core, and a methylamino group, allows for multiple conformations. This conformational flexibility, characterized by three rotatable bonds, enables the molecule to adapt its shape to complement the topology of various binding sites. nih.gov Computational docking simulations would typically involve inserting the 3D conformer of the molecule into the binding site of a known or predicted receptor. These simulations calculate the most energetically favorable binding poses, predicting the specific orientation of the ligand within the active site.

The predicted affinity, often expressed as a binding energy or an inhibition constant (Ki), is derived from scoring functions that evaluate the sum of all intermolecular interactions. For a molecule like this compound, these would include hydrogen bonds, hydrophobic interactions, and van der Waals forces. While specific targets are not defined, its structural motifs are common in compounds designed to interact with a range of enzymes or receptors. For instance, in a study of N-substituted acetamide compounds as potential inhibitors for neurodegenerative enzymes, similar core structures were evaluated for their binding potential. nih.gov The affinity of this compound for any given receptor would be highly dependent on the specific amino acid residues lining the binding pocket and their compatibility with the ligand's functional groups.

Analysis of Key Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The intermolecular forces that this compound can engage in are critical for its potential binding to a biological receptor. These non-covalent interactions determine the stability of the ligand-receptor complex.

Hydrogen Bonding: The molecule possesses key functional groups capable of forming hydrogen bonds. It has two hydrogen bond donors and two hydrogen bond acceptors, as computed by Cactvs 3.4.6.11. nih.gov The secondary amine (N-H) and the amide (N-H) can act as hydrogen bond donors. The carbonyl oxygen (C=O) and the nitrogen of the methylamino group are potential hydrogen bond acceptors. nih.gov The ability to form these directional interactions is often a crucial determinant of binding specificity and affinity. The formation of a hydrogen bond network with residues such as serine, threonine, or the peptide backbone in a receptor's active site would significantly contribute to the stability of the complex. The development of organocatalysts has utilized similar donor-acceptor properties for specific chemical reactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Approaches

Derivation of Molecular Descriptors for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies rely on molecular descriptors to build mathematical models that correlate a compound's structural features with its biological activity. For this compound, a variety of these descriptors can be computationally derived to serve as variables in predictive models. These descriptors quantify different aspects of the molecule's topology, geometry, and electronic properties.

The PubChem database provides a comprehensive list of computed descriptors for this compound. nih.gov These descriptors are fundamental for any QSAR analysis and can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the number of heavy atoms (11) and the topological polar surface area (41.1 Ų). nih.gov

Physicochemical Descriptors: These relate to the compound's physical properties. Key descriptors for this compound include its molecular weight (156.23 g/mol ) and the partition coefficient (XLogP3-AA: 0.4), which indicates its hydrophobicity. nih.gov

Structural and Electronic Descriptors: These account for the 3D structure and electronic properties. Important descriptors include the number of hydrogen bond donors (2) and acceptors (2), and the number of rotatable bonds (3). nih.gov

These descriptors can be used to build predictive models for various endpoints, such as binding affinity, toxicity, or pharmacokinetic properties. rsc.org For example, the number of hydrogen bond donors and acceptors is critical for predicting binding to specific receptors, while the topological polar surface area is often correlated with cell permeability.

Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 156.23 g/mol | PubChem |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 41.1 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

Application of Cheminformatics in Compound Library Design and Analysis

Cheminformatics provides the tools and methodologies to design, analyze, and optimize libraries of small molecules for drug discovery and chemical biology. nih.gov While specific library design efforts centered on this compound are not publicly detailed, the principles of cheminformatics can be applied to this compound and its analogs.

Compound Library Design: Starting with a hit compound like this compound, cheminformatics tools can be used to generate a virtual library of analogs for further investigation. This is typically achieved through techniques such as:

Scaffold Hopping: Identifying alternative core structures that maintain the key pharmacophoric features of the original molecule.

R-group Enumeration: Systematically substituting different functional groups at specific positions on the molecular scaffold. For this compound, this could involve modifying the cyclopentyl ring, the methyl group on the amine, or the hydrogens on the amide.

The goal is to create a library of compounds with diverse structural and physicochemical properties around the initial hit. This allows for a systematic exploration of the structure-activity relationship.

Compound Library Analysis: Once a virtual or synthesized library is established, cheminformatics is used to analyze its properties and prioritize compounds for synthesis or testing. This involves:

Diversity Analysis: Ensuring that the library covers a broad region of chemical space, which increases the probability of finding compounds with improved activity or properties.

Filtering and Prioritization: Applying computational filters to remove compounds with undesirable properties (e.g., predicted toxicity, poor ADME properties) and to prioritize those with the highest predicted affinity for the target of interest. This can be guided by QSAR models developed from an initial set of active compounds.

By leveraging these chemoinformatic approaches, researchers can more efficiently navigate the vast chemical space to identify optimized lead compounds based on an initial hit like this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Cyclopentyl 2 Methylamino Acetamide

Impact of the N-Cyclopentyl Moiety on Molecular Interactions and Target Recognition

The N-cyclopentyl group plays a critical role in defining the potency and selectivity of N-Cyclopentyl-2-(methylamino)acetamide and its analogues by influencing how the molecule fits into and interacts with its biological target. The size, shape, and lipophilicity of this cycloalkyl ring are key determinants of binding affinity.

Research into N,2-substituted cycloalkylamine scaffolds, particularly as norepinephrine (B1679862) transporter (NET) inhibitors, has underscored the significance of the five-membered ring system. nih.gov In comparative studies, modifications to this moiety generally led to a decrease in inhibitory activity, highlighting the cyclopentyl ring as an optimal feature for NET binding in this chemical series. nih.gov For instance, expanding the ring from a cyclopentyl to a cyclohexyl group in a related series of 1,1-disubstituted cycloalkylmethanamines resulted in a different trend of NET inhibition, indicating that the optimal ring size is highly dependent on the specific molecular scaffold and the topology of the target's binding pocket. nih.gov

The cyclopentyl moiety primarily engages in van der Waals and hydrophobic interactions within the binding site. nih.gov Its defined conformational rigidity, compared to a more flexible linear alkyl chain, helps to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding. This pre-organization of the ligand contributes to a more favorable binding free energy. nih.govresearchgate.net The hydrophobic nature of the cyclopentyl ring is crucial for interacting with nonpolar residues in the target protein, effectively displacing water molecules from the binding site in a process driven by the hydrophobic effect. nih.gov

Table 1: Impact of Cycloalkyl Ring Size on NET Inhibitory Potency in a Related Series This table is based on findings from related inhibitor series to illustrate the principle.

| Compound Analogue | Cycloalkyl Moiety | Relative Potency (Example) | Key Observation |

|---|---|---|---|

| Analogue 1 | Cyclobutyl | Diminished | Smaller ring may not fully occupy the hydrophobic pocket. nih.gov |

| Analogue 2 | Cyclopentyl | High | Optimal fit for the binding pocket in many N,2-substituted cycloalkylamines. nih.gov |

| Analogue 3 | Cyclohexyl | Variable (Potency can decrease or increase depending on the scaffold) | Highlights the sensitivity of SAR to small changes in ring size. nih.gov |

Role of the Methylamino Group in Modulating Biochemical Activity

The methylamino group is a critical functional group that significantly modulates the biochemical activity of the parent compound. Its importance stems from its ability to participate in key binding interactions and influence the molecule's physicochemical properties.

As a secondary amine, the methylamino group can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within the binding site of a target protein. ashp.org The nitrogen atom's lone pair of electrons can also serve as a hydrogen bond acceptor. nih.gov In the context of transporters like NET, this secondary amine is often essential for binding. nih.gov

Furthermore, the methyl group itself, while small, has a profound effect on the molecule's dynamics. Research suggests that methyl groups can act as "intrinsic plasticizers" in biomolecules, facilitating dynamics within the protein and allowing the molecule to access a more diverse set of configurations. nih.gov This can be important for achieving an optimal induced fit with the target. The presence of the methyl group, as opposed to just a primary amine, also subtly alters the steric profile and lipophilicity of the molecule, which can fine-tune its interaction with the binding pocket. The basicity of the nitrogen is also modulated by the electron-donating methyl group, which can be critical for forming ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a target protein, especially if the amine is protonated at physiological pH. sci-hub.box

Influence of Acetamide (B32628) Backbone Substitutions on Conformational Flexibility and Electronic Properties

The acetamide backbone serves as the central scaffold connecting the N-cyclopentyl and methylamino moieties. Substitutions on this backbone can profoundly influence the molecule's conformational flexibility and electronic properties, thereby affecting its biological activity.

The amide bond of the acetamide group is planar and can exist in cis or trans conformations, although the trans conformation is generally favored. researchgate.net The rotational barrier around the amide C-N bond is significant, which imparts a degree of rigidity to the backbone. Introducing substituents, particularly at the alpha-carbon (the carbon between the carbonyl and the methylamino group), can alter the preferred conformation and the rotational energy landscape. This can change the relative orientation of the cyclopentyl and methylamino groups, which is critical for aligning with the binding site's interaction points. nih.gov

Substituting the hydrogen atoms on the alpha-carbon with other groups can also modify the electronic properties of the molecule. For example, introducing electron-withdrawing groups can decrease the basicity of the methylamino nitrogen and alter the hydrogen bond donating/accepting capacity of the entire backbone. ashp.org Conversely, electron-donating groups can have the opposite effect. These electronic perturbations can impact the strength of polar interactions with the target protein. Studies on peptide and peptoid structures show that even subtle changes to the backbone can lead to significant shifts in secondary structure and conformational preferences, which is a guiding principle for understanding the acetamide backbone's role. researchgate.netnih.gov

Rational Design of this compound Analogues

The rational design of analogues of this compound is a systematic process aimed at optimizing potency, selectivity, and pharmacokinetic properties. mdpi.com This involves probing the chemical space around the core scaffold by varying functional groups, employing bioisosteric replacements, and controlling stereochemistry.

Systematic Variation of Functional Groups to Probe Binding Pockets

A key strategy in lead optimization is the systematic variation of functional groups to map the topology and chemical nature of the target's binding pocket. nih.gov For a scaffold like this compound, this involves creating a library of analogues where each part of the molecule is methodically altered.

Cyclopentyl Ring: Introducing substituents (e.g., hydroxyl, fluoro) at different positions on the cyclopentyl ring can identify potential for additional hydrogen bonds or favorable polar interactions. nih.gov

Methylamino Group: Replacing the methyl group with larger alkyl groups (ethyl, propyl) or small cyclic groups (cyclopropyl) can probe the size of the hydrophobic pocket adjacent to the amine. nih.gov

Acetamide Backbone: Adding substituents to the alpha-carbon can explore steric tolerance and potential for new interactions within the central part of the binding site. mdpi.com

This process allows medicinal chemists to build a detailed three-dimensional SAR model, revealing which regions of the binding pocket are sensitive to steric bulk, which areas have hydrogen bond donors or acceptors, and which are predominantly hydrophobic. researchgate.net

Bioisosteric Replacements and Their Effects on Target Affinity

Bioisosteric replacement is a powerful tool in drug design where a functional group is exchanged for another with similar physicochemical properties to improve potency or pharmacokinetics. nih.gov

Amide Bond: The acetamide's central amide bond can be a target for bioisosteric replacement to enhance metabolic stability. A common replacement is a thioamide, where the carbonyl oxygen is replaced by sulfur. rsc.org This substitution alters the hydrogen-bonding capability and electronic distribution of the backbone, which can either increase or decrease affinity depending on the specific interactions in the binding site. rsc.org

Cyclopentyl Group: A phenyl ring could be considered a bioisostere for the cyclopentyl group in some contexts, as it occupies a similar space. However, the introduction of aromaticity allows for potential π-π or cation-π stacking interactions, which would fundamentally alter the binding mode.

Methylamino Group: A hydroxyl or methoxy (B1213986) group could be explored as a replacement for the methylamino group to test the necessity of the basic nitrogen, though this would represent a non-classical bioisosteric replacement and would significantly change the molecule's properties. rsc.org

Table 2: Examples of Potential Bioisosteric Replacements and Their Rationale

| Original Group | Potential Bioisostere | Rationale for Replacement | Potential Effect on Target Affinity |

|---|---|---|---|

| Amide (-C(=O)NH-) | Thioamide (-C(=S)NH-) | Improve metabolic stability; alter H-bonding. rsc.org | Dependent on H-bond environment; could increase or decrease. |

| Amide (-C(=O)NH-) | Reverse Amide (-NHC(=O)-) | Alter vector of H-bond donor/acceptor. | Likely to decrease affinity unless the binding mode can reorient. |

| Cyclopentyl | Tetrahydrofuran | Introduce a potential H-bond acceptor (ether oxygen). | Could increase affinity if a H-bond donor is nearby in the target. |

| Methyl (on amine) | Ethyl | Probe for additional hydrophobic space. nih.gov | May increase affinity if pocket is large enough, or decrease due to steric clash. |

Stereochemical Control and Its Significance in SAR Optimization

When a molecule contains chiral centers, controlling its stereochemistry is paramount for optimizing SAR. For analogues of this compound, stereocenters can exist on the cyclopentyl ring or on the acetamide backbone if substituted.

Studies on related N,2-substituted cyclopentylamine (B150401) inhibitors of NET have shown that stereochemistry has a dramatic impact on potency. nih.govnih.gov For example, the relative orientation of substituents on the cyclopentyl ring (cis versus trans) can lead to significant differences in biological activity. In one study, a trans-orientation of the substituents on the cyclopentyl ring was found to be more favorable for potency than the cis-orientation. nih.gov This is because the trans isomer could adopt a conformation that more effectively places the key interacting groups (e.g., the amine and an aromatic ring in that specific analogue series) into their respective binding sub-pockets.

The synthesis and testing of all possible stereoisomers (enantiomers and diastereomers) is a critical step in late-stage lead optimization. nih.gov This allows for the identification of the "eutomer"—the most potent stereoisomer—and provides a deeper understanding of the three-dimensional requirements of the biological target. Molecular docking studies often complement these findings by visualizing how each stereoisomer fits into the binding site and highlighting the key interactions that favor one isomer over others. nih.govnih.gov

Mechanistic Studies of Molecular Recognition and Biological Target Modulation by N Cyclopentyl 2 Methylamino Acetamide and Its Analogues

Elucidation of Molecular Binding Mechanisms with Enzymes (e.g., Heme Oxygenase-1, Cholinergic Systems)

The enzymatic machinery of the cell presents a primary target for therapeutic intervention. The following subsections explore the molecular interactions of N-Cyclopentyl-2-(methylamino)acetamide analogues with Heme Oxygenase-1 (HO-1) and the broader class of acetamide (B32628) derivatives with cholinergic enzymes.

Kinetic Analysis of Enzyme Inhibition/Activation (e.g., IC50 values in mechanistic context)

Kinetic studies are crucial for quantifying the potency of enzyme inhibitors and providing insights into their mechanism of action. Research into a series of acetamide-based compounds has revealed their potential as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer cell survival. nih.govnih.gov

A study on novel acetamide-based HO-1 inhibitors explored the structure-activity relationship of compounds with an imidazole (B134444) moiety, which is known to coordinate the iron atom in the heme group of the enzyme. acs.orgchemrxiv.orgmdpi.com Within this series, an analogue of this compound, specifically N-cyclopentyl-N-((1H-imidazol-1-yl)methyl)acetamide (compound 7j ), was synthesized and evaluated for its inhibitory activity against rat spleen microsomal HO-1. This compound exhibited an IC50 value of 11.43 μM. acs.org This finding suggests a moderate inhibitory potency and provides a quantitative measure of the concentration required to reduce the enzyme's activity by half.

The study further detailed the inhibitory activities of various other acetamide derivatives, highlighting the structural requirements for potent HO-1 inhibition. For instance, the presence of a secondary phenyl ring and the length of the central connecting chain were found to be important for affinity. nih.govacs.org

While direct kinetic data for this compound on cholinergic enzymes is not available in the reviewed literature, broader studies on acetamide derivatives have demonstrated their potential as inhibitors of butyrylcholinesterase (BChE), a key enzyme in the cholinergic system. researchgate.net For example, a series of substituted acetamide derivatives were synthesized and showed varying degrees of BChE inhibition, with the most potent compound exhibiting an IC50 value of 3.94 μM. researchgate.net Kinetic analysis of this compound revealed a mixed-type inhibition, indicating that it binds to both the free enzyme and the enzyme-substrate complex. researchgate.net This highlights the potential for the acetamide scaffold to interact with cholinergic enzymes, although specific studies on this compound are needed to confirm this.

Table 1: Inhibitory Activity of this compound Analogue and Other Acetamide Derivatives against Target Enzymes

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source(s) |

| N-cyclopentyl-N-((1H-imidazol-1-yl)methyl)acetamide (Analogue) | Heme Oxygenase-1 (rat) | 11.43 | Not Specified | acs.org |

| Substituted Acetamide Derivative (Compound 8c) | Butyrylcholinesterase | 3.94 | Mixed-type | researchgate.net |

Insights from Site-Directed Mutagenesis in Target Identification

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for ligand binding and enzyme function. While no site-directed mutagenesis studies have been specifically conducted on the interaction of this compound with its target enzymes, research on related imidazole-based inhibitors of HO-1 provides valuable insights into the binding pocket. acs.orgnih.gov

Studies on imidazole-based HO-1 inhibitors have consistently shown that the imidazole nitrogen atom coordinates with the heme iron within the enzyme's active site. chemrxiv.orgmdpi.com Molecular modeling and docking studies of acetamide-based inhibitors, including the analogue of our subject compound, support a binding mode where the imidazole moiety occupies the heme-binding site. acs.org Although not direct experimental evidence from mutagenesis, these computational studies suggest that mutations in the amino acid residues lining the heme-binding pocket of HO-1 would likely alter the binding affinity and inhibitory potency of these compounds.

Interaction Profiling with Receptor Systems (e.g., P2X7 Receptor, Substance P Receptor)

Beyond enzymes, receptor systems are pivotal in cellular signaling and represent another major class of drug targets. This section examines the potential interactions of this compound and its analogues with the P2X7 and Substance P receptors.

Ligand-Receptor Binding Thermodynamics and Specificity

The thermodynamics of ligand-receptor binding govern the affinity and specificity of these interactions. Currently, there is a lack of specific thermodynamic data from techniques like isothermal titration calorimetry for the binding of this compound to the P2X7 or Substance P receptors in the available literature.

However, the P2X7 receptor, an ATP-gated ion channel, is a known target for a variety of antagonist molecules. nih.govresearchgate.net The development of selective P2X7 receptor antagonists has been an active area of research, with compounds from different chemical classes showing high affinity. medchemexpress.com While no binding affinity values (such as Kd or Ki) are reported for this compound, the exploration of diverse chemical scaffolds as P2X7 antagonists suggests that novel structures could potentially interact with this receptor.

Similarly, the Substance P receptor (neurokinin-1 receptor, NK-1R) is a G-protein coupled receptor that is a target for various antagonists. The binding of antagonists to the NK-1R is known to block the pro-inflammatory and nociceptive signals of Substance P. Without direct experimental data, any potential interaction of this compound with this receptor remains speculative.

Allosteric Modulation Studies at a Molecular Level

Allosteric modulators offer a sophisticated mechanism for regulating receptor activity by binding to a site distinct from the orthosteric ligand binding site. This can lead to a more nuanced control of receptor function. nih.govmdpi.com

The P2X7 receptor is known to be subject to allosteric modulation. nih.gov Several compounds have been identified as negative allosteric modulators of the P2X7 receptor, meaning they inhibit receptor function without directly competing with ATP for the binding site. researchgate.netnih.gov These modulators often exhibit species selectivity, highlighting the subtle differences in the allosteric binding pockets between orthologues. nih.gov While there is no direct evidence to suggest that this compound acts as an allosteric modulator of the P2X7 receptor, the existence of allosteric sites on this receptor opens up the possibility that novel chemical entities could function through this mechanism.

Similarly, the concept of allosteric modulation has been applied to the Substance P receptor, though it is less explored than for the P2X7 receptor. The development of allosteric modulators for GPCRs is a growing field of pharmacology. nih.gov

Interventions in Biochemical Pathways at a Molecular Level

The biological effects of a compound are ultimately the result of its intervention in specific biochemical pathways. Based on the enzymatic and receptor interactions discussed, this compound and its analogues have the potential to modulate several key pathways.

Inhibition of Heme Oxygenase-1 by acetamide-based analogues directly interferes with the heme catabolism pathway. HO-1 breaks down heme into biliverdin, free iron, and carbon monoxide, all of which are biologically active molecules. nih.gov By inhibiting HO-1, these compounds can alter the levels of these signaling molecules, which can have downstream effects on processes such as inflammation, oxidative stress, and cell proliferation. mdpi.com For instance, in the context of cancer, where HO-1 is often overexpressed, its inhibition can sensitize cancer cells to therapeutic agents. nih.govnih.gov

Should this compound or its analogues be found to interact with cholinergic enzymes, they would modulate the cholinergic pathways. Inhibition of acetylcholinesterase or butyrylcholinesterase would lead to an increase in the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic signaling. researchgate.net

Potential interactions with the P2X7 receptor would implicate the compound in the purinergic signaling pathway. Activation of the P2X7 receptor by ATP is a key signal in inflammation and immune responses. nih.gov Antagonism of this receptor would be expected to dampen these inflammatory cascades.

Finally, any interaction with the Substance P receptor would modulate the tachykinin signaling pathway. This pathway is heavily involved in pain transmission and neurogenic inflammation. Antagonism of the NK-1R would block the effects of Substance P, leading to analgesic and anti-inflammatory effects.

Modulation of Specific Cellular Processes through Direct Molecular Interaction

The biological activity of N-substituted acetamides is often predicated on their ability to bind to specific protein targets, thereby modulating their function. The nature of this interaction is dictated by the compound's three-dimensional structure and the distribution of its electron density. For instance, the acetamide functional group is a key pharmacophore in many biologically active molecules, capable of forming crucial hydrogen bonds with amino acid residues within a protein's binding site.

Research into various acetamide derivatives has demonstrated their potential as inhibitors of enzymes such as cyclooxygenase (COX) and butyrylcholinesterase (BChE). In the context of enzyme inhibition, the N-cyclopentyl and methylamino moieties of this compound would play significant roles in defining its specificity and potency. The cyclopentyl group, being a bulky and hydrophobic substituent, likely contributes to the compound's affinity for hydrophobic pockets within a target protein.

A study on substituted acetamide derivatives as potential butyrylcholinesterase inhibitors highlighted that the nature and substitution pattern of the N-acyl group and the amino acid moiety are critical for inhibitory activity. nih.gov For example, increasing the number of methyl groups on an aromatic ring in one series of acetamide derivatives was found to be beneficial for improving inhibitory potency against BChE. nih.gov This suggests that the methylamino group in this compound could be a key determinant in its interaction with biological targets.

The table below summarizes the observed biological activities of various N-substituted acetamide derivatives, offering a glimpse into the potential cellular processes that could be modulated by this compound.

| Compound Class | Biological Target/Process | Key Structural Features for Activity |

| N-substituted sulfamoylacetamides | α-Chymotrypsin Inhibition | The nature of the substituent on the sulfamoyl group influences inhibitory potency. |

| N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives | Antiproliferative activity against cancer cell lines | The presence of quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties. |

| α-Acetamido-N-benzylacetamide derivatives | Anticonvulsant activity | The presence of an electron-deficient α-heteroaromatic substituent. acs.org |

| Substituted phenoxy acetamide derivatives | Anti-inflammatory, analgesic, and antipyretic activities | The specific substitution pattern on the phenoxy ring. |

This table is generated based on findings from various studies on N-substituted acetamide derivatives and is intended to be illustrative of potential activities.

Interplay with Intracellular Signaling Components and Molecular Cascades

The modulation of a biological target by a small molecule like this compound can trigger a cascade of events within intracellular signaling pathways. While direct evidence for this compound is scarce, the activities of analogous compounds provide a framework for understanding these potential interactions.

For example, the inhibition of COX enzymes by certain acetamide derivatives directly impacts the prostaglandin (B15479496) synthesis pathway, a critical component of the inflammatory response. archivepp.com This inhibition reduces the production of prostaglandins, which are key signaling molecules involved in pain, fever, and inflammation. Similarly, the inhibition of cholinesterases by acetamide compounds would lead to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby modulating cholinergic signaling pathways. This has implications for conditions such as Alzheimer's disease, where cholinergic deficits are a key feature. nih.gov

Furthermore, some N-substituted acetamide derivatives have been investigated as antagonists for receptors like the P2Y14 receptor, which is involved in inflammatory diseases. acs.org Antagonism of this receptor would block the downstream signaling initiated by its endogenous ligand, uridine (B1682114) 5'-diphosphate-glucose, thus mitigating the inflammatory response.

The potential interplay of this compound with signaling cascades can be hypothesized based on the known roles of targets of similar molecules.

| Potential Target | Associated Signaling Pathway | Potential Cellular Outcome |

| Cyclooxygenase (COX) | Prostaglandin Synthesis | Reduction of inflammation and pain |

| Butyrylcholinesterase (BChE) | Cholinergic Signaling | Enhancement of cholinergic neurotransmission |

| P2Y14 Receptor | G-protein coupled receptor signaling | Modulation of inflammatory responses |

| Voltage-gated sodium channels | Ion channel signaling | Alteration of neuronal excitability |

This table presents hypothetical interactions based on the activities of structurally related compounds.

Future Directions and Emerging Research Avenues for N Cyclopentyl 2 Methylamino Acetamide Research

Development of Novel Synthetic Methodologies for N-Cyclopentyl-2-(methylamino)acetamide Scaffolds

The synthesis of N-substituted amino amides like this compound is fundamental to enabling its further study. While classical methods for amide bond formation are well-established, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the application of biocatalysis. The use of enzymes, such as engineered imine reductases (IREDs) or the β-subunit of tryptophan synthase (TrpB), could offer highly enantioselective routes to chiral amino acid precursors of the target molecule. nih.govnih.gov Biocatalytic methods often proceed under mild reaction conditions and can provide access to specific stereoisomers, which is crucial for investigating biological activity. nih.gov

Furthermore, advancements in chemical catalysis could be leveraged. For instance, the use of novel coupling reagents that minimize side reactions and improve yields is an ongoing area of research. ajchem-a.com The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also enhance the efficiency of synthesizing this compound and its derivatives. researchgate.net A potential synthetic approach could involve the reaction of 2-cyclopentylethylamine with chloroacetyl chloride, followed by the introduction of the methylamino group. evitachem.com Another general method involves reacting glyoxal (B1671930) with a source of sulfur dioxide and a primary amine to produce N-substituted amino acids, which could then be converted to the corresponding acetamide (B32628). google.com

| Synthetic Approach | Potential Advantages | Key Considerations |

| Biocatalysis (e.g., IREDs, TrpB) | High enantioselectivity, mild reaction conditions, green chemistry. nih.govnih.gov | Enzyme availability and stability, substrate scope. nih.gov |

| Advanced Coupling Reagents | Improved yields, reduced byproducts, broader functional group tolerance. ajchem-a.com | Reagent cost and availability, reaction optimization. |

| One-Pot Syntheses | Increased efficiency, reduced waste, cost-effective. researchgate.net | Compatibility of reagents and intermediates, reaction control. |

| Reaction of Amines with Acyl Halides | Well-established and generally high-yielding. evitachem.com | Control of reaction conditions to avoid over-alkylation. |

Integration of Advanced Computational Techniques for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound before their synthesis, thereby guiding experimental efforts. Future research should integrate these techniques for predictive modeling and rational design.

Density Functional Theory (DFT) calculations can be employed to model the vibrational spectra (e.g., amide I band) and electronic properties of the molecule. aip.org This can provide insights into its conformational preferences and potential reactivity. Molecular dynamics (MD) simulations are another invaluable tool for exploring the conformational landscape and dynamic behavior of the molecule in different environments, such as in solution or in the presence of a biological target. nih.gov

These computational methods can be used to create a comprehensive in silico profile of this compound. For example, molecular docking simulations could predict its binding affinity and mode of interaction with various protein targets, helping to identify potential biological activities. nih.gov Such studies have been successfully applied to other amide derivatives to identify potent enzyme inhibitors. nih.gov

| Computational Technique | Predicted Properties | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies, reaction pathways. aip.org | Understanding of molecular stability and reactivity. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, binding free energies. nih.gov | Elucidation of dynamic behavior and interaction mechanisms. |

| Molecular Docking | Binding modes, affinity scores with protein targets. nih.gov | Prioritization of biological targets for experimental validation. |

Exploration of Undiscovered Molecular Interactions and Protein-Ligand Dynamics

The amide bond in this compound is a key functional group that can participate in various noncovalent interactions, which are crucial for its potential biological activity. A significant area for future research is the detailed investigation of its molecular interactions, particularly with proteins.

A noteworthy interaction to explore is the n→π* interaction, where the lone pair of an oxygen atom interacts with the antibonding orbital of a nearby carbonyl group. acs.orgresearchgate.netraineslab.comscispace.com This type of interaction can play a significant role in determining the conformational stability of peptides and proteins and could influence how this compound binds to a target. acs.orgresearchgate.netraineslab.comscispace.com

The study of N-acyl amino acids, a class to which this compound belongs, has revealed their involvement in various biological signaling pathways. nih.gov Future research could investigate whether this compound or its derivatives can modulate the activity of receptors or enzymes involved in these pathways. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify binding affinities and thermodynamic parameters of interaction with potential protein targets.

| Type of Interaction | Significance | Experimental/Computational Probes |

| Hydrogen Bonding | Key for binding specificity and stability. | X-ray crystallography, NMR spectroscopy, MD simulations. |

| Hydrophobic Interactions | Contribution of the cyclopentyl group to binding. | ITC, SPR, computational analysis of binding pockets. |

| n→π* Interactions | Influence on local conformation and binding affinity. acs.orgresearchgate.netraineslab.comscispace.com | High-resolution X-ray crystallography, advanced NMR techniques, quantum chemical calculations. acs.orgresearchgate.netraineslab.comscispace.com |

Design and Synthesis of this compound Derivatives as Chemical Biology Probes and Tools for Mechanistic Elucidation

The scaffold of this compound can serve as a starting point for the design and synthesis of chemical probes. These tools are invaluable for studying biological processes and elucidating the mechanism of action of bioactive compounds.

By introducing specific functional groups, derivatives of this compound can be created for various applications. For example, the incorporation of a fluorophore would allow for fluorescence imaging studies to visualize the localization of the compound within cells. wustl.edu The addition of a photoreactive group could enable photoaffinity labeling to identify its direct binding partners in a cellular context. Furthermore, attaching a "clickable" handle, such as an alkyne or an azide, would facilitate its use in activity-based protein profiling (ABPP) to study enzyme function.

The development of such probes, based on the this compound core, could lead to the discovery of novel biological targets and pathways. The structure-activity relationships of N-acetamide substituted pyrazolopyrimidines have been explored to develop potent and selective chemical probes for the translocator protein (TSPO), demonstrating the potential of this chemical class. wustl.edunih.gov

| Probe Type | Application | Required Modification |

| Fluorescent Probe | Cellular imaging and localization studies. wustl.edu | Attachment of a fluorescent dye. |

| Photoaffinity Probe | Covalent labeling and identification of binding partners. | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). |

| Activity-Based Probe | Profiling enzyme activity and identifying targets. | Introduction of a reactive group and a reporter tag. |

Q & A

Q. What are the recommended synthetic routes for N-Cyclopentyl-2-(methylamino)acetamide?

The synthesis of structurally related acetamides typically involves converting carboxylic acids to acyl chlorides (e.g., using thionyl chloride) followed by reaction with secondary amines. For example, N-cyclohexyl-N-methyloctanamide was synthesized via octanoyl chloride reacting with N-cyclohexylmethylamine under controlled reflux conditions . Adapting this method, this compound could be synthesized by reacting cyclopentylmethylamine with a preformed 2-(methylamino)acetyl chloride intermediate. Key considerations include maintaining anhydrous conditions and monitoring exothermic reactions during acyl chloride formation.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

- NMR : H NMR should reveal distinct signals for the cyclopentyl group (δ ~1.5–2.0 ppm, multiplet) and methylamino protons (δ ~2.2–2.5 ppm, singlet for N–CH). C NMR will confirm carbonyl (C=O, δ ~165–170 ppm) and cyclopentyl carbons.

- FTIR : A strong absorption band near 1650 cm (amide C=O stretch) and N–H bending (~1550 cm) are critical for structural validation .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (CHNO) and fragmentation patterns (e.g., loss of cyclopentyl or methylamino groups) should align with theoretical predictions.

Q. What safety precautions are necessary when handling this compound?

Limited toxicological data are available for structurally similar acetamides, necessitating adherence to general lab safety protocols. Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride), wear PPE (gloves, goggles), and avoid inhalation/contact. For analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide, incomplete toxicity profiles warrant additional caution .

Advanced Research Questions

Q. How does this compound inhibit protein arginine N-methyltransferase 3 (PRMT3), and what is its IC50_{50}50 value?

Although direct data for this compound are sparse, the structurally related N-Cyclopentyl-2-(isoquinolin-6-ylcarbamoylamino)acetamide exhibits an IC of 292.0 µM against PRMT3, suggesting competitive inhibition at the substrate-binding site. Structure-activity relationship (SAR) studies indicate that cyclopentyl and acetamide groups enhance binding affinity compared to bulkier substituents .

Table 1: Inhibitory Activity of Acetamide Derivatives

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| N-Cyclopentyl-2-(isoquinolin-6-yl...) | PRMT3 | 292.0 | |

| N,N-Diethyl-2-(isoquinolin-6-yl...) | PRMT3 | 114.0 |

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC values or selectivity profiles may arise from assay conditions (e.g., enzyme concentration, buffer pH) or compound purity. For example, variations in PRMT3 inhibition data could reflect differences in enzyme sources (recombinant vs. endogenous) or interference from co-solvents like DMSO. Validate findings using orthogonal assays (e.g., ITC for binding affinity, cellular assays for functional inhibition) and ensure compound purity via HPLC (>95%) .

Q. What strategies optimize the solubility of this compound in aqueous buffers for in vitro studies?

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.

- pH Adjustment : The compound’s weakly basic methylamino group (pKa ~8–9) allows solubility enhancement in mildly acidic buffers (pH 6–7).

- Surfactants : Non-ionic surfactants (e.g., Tween-80) at 0.01% w/v can stabilize hydrophobic acetamides in solution .

Methodological Considerations

Q. How should researchers address hygroscopicity during storage?

Store the compound in airtight containers under inert gas (N or Ar) at –20°C. Pre-dry solvents (e.g., molecular sieves for THF) and use anhydrous reaction conditions to prevent hydrolysis of the acetamide group .

Q. What chromatographic methods are suitable for purifying this compound?